(4-Butylphenyl)(4-methoxyphenyl)methanone

Description

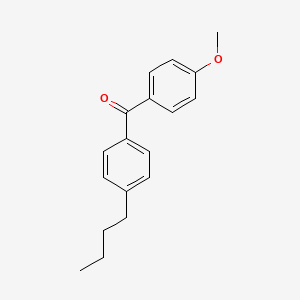

(4-Butylphenyl)(4-methoxyphenyl)methanone is a diaryl ketone featuring a 4-butylphenyl group and a 4-methoxyphenyl group attached to a central carbonyl moiety. Its structure combines electron-donating substituents (methoxy and alkyl chains) with aromatic systems, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name |

(4-butylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-4-5-14-6-8-15(9-7-14)18(19)16-10-12-17(20-2)13-11-16/h6-13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCMGWCERMMYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492455 | |

| Record name | (4-Butylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64357-38-6 | |

| Record name | (4-Butylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-butylbenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(4-Butylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of (4-Butylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity

- (4-Methoxyphenyl)(phenyl)methanone (): Reactivity in transfer hydrogenation: Reduced to the corresponding alcohol with 76% yield due to the electron-donating methoxy group stabilizing intermediates. Contrasts with (4-hydroxyphenyl)(phenyl)methanone, which is unreactive under the same conditions due to the acidic phenolic -OH group deactivating the catalyst via acid-base interactions .

- (4-Butylphenyl)(6-methoxybenzo[d]thiazol-2-yl)methanone (): Exhibits high reactivity in PIFA/KOH-mediated reactions (92% yield), attributed to the electron-withdrawing benzo[d]thiazole group enhancing electrophilicity.

Physical Properties

- Melting Points: (4-Butylphenyl)(phenyl)methanone derivatives (e.g., 3h in ) have lower melting points (175–177°C) compared to methoxy-substituted analogs like (4-methoxyphenyl)(phenyl)methanone (186–188°C). The butyl group likely disrupts crystal packing, reducing intermolecular forces . Fluorinated analogs (e.g., (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) exhibit higher melting points due to strong hydrogen bonding (O–H⋯O) and tighter molecular packing .

- Solubility: The butyl group increases lipophilicity, enhancing solubility in non-polar solvents compared to methyl- or hydroxy-substituted methanones .

Data Table: Key Properties of Selected Diarylmethanones

Biological Activity

(4-Butylphenyl)(4-methoxyphenyl)methanone, also known as benzophenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a butyl group and a methoxy group on the phenyl rings, contributing to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula for this compound is CHO. Its structure can be represented as follows:

This compound exhibits properties typical of ketones and aromatic compounds, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the methoxy group enhances the electron-donating ability of the compound, which may contribute to its antioxidant properties. This activity is crucial in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. The butyl and methoxy groups may enhance membrane permeability or interfere with metabolic pathways in microorganisms.

- Cytotoxic Effects : Research indicates that this compound displays cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | IC50 values comparable to known anticancer agents |

Case Study: Anticancer Activity

A study conducted on various benzophenone derivatives, including this compound, revealed significant cytotoxic activity against MCF-7 breast cancer cells. The compound demonstrated an IC50 value that suggests potent activity, making it a candidate for further development as an anticancer agent. The mechanism was hypothesized to involve the disruption of mitochondrial function and subsequent induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications on the phenolic rings significantly affect the biological activity of this compound. The following points summarize key findings from SAR studies:

- The butyl group enhances lipophilicity, improving cellular uptake.

- The methoxy group contributes to increased electron density on the aromatic ring, enhancing reactivity with biological targets.

- Variations in substituents lead to different levels of cytotoxicity and antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.